Chemical structure and properties of Sodium 1,2,3-triazole-5-thiolate
Chemical structure and properties of Sodium 1,2,3-triazole-5-thiolate
An In-Depth Technical Guide to Sodium 1,2,3-triazole-5-thiolate: Structure, Properties, and Applications in Modern Research
Introduction
The 1,2,3-triazole ring system stands as a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold" due to its robust chemical stability and versatile physicochemical properties.[1][2][3] This five-membered aromatic heterocycle, featuring three adjacent nitrogen atoms, is not prevalent in nature, yet its synthetic accessibility and favorable biological interaction profile have cemented its role in drug discovery.[4] Among its many derivatives, Sodium 1,2,3-triazole-5-thiolate (Na-T5T) emerges as a particularly valuable and versatile building block. Its dual functionality—a stable aromatic core and a highly nucleophilic thiolate group—provides a powerful handle for molecular elaboration.
This guide offers a comprehensive technical overview of Sodium 1,2,3-triazole-5-thiolate, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore its fundamental chemical properties, provide field-proven insights into its synthesis and reactivity, and highlight its critical applications in the rational design of novel therapeutics and advanced materials.
Core Chemical Structure and Physicochemical Properties
The utility of Sodium 1,2,3-triazole-5-thiolate stems directly from its unique molecular architecture. The structure consists of an anionic 1,2,3-triazole ring where the C5 carbon is substituted with a sulfur atom, balanced by a sodium counter-ion.
Key Structural Features:
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Aromatic 1,2,3-Triazole Core: This ring system is isosteric with other five-membered heterocycles and imparts significant chemical and metabolic stability.[5] The nitrogen atoms act as hydrogen bond acceptors and contribute to the molecule's dipole moment, which is crucial for its interaction with biological targets.[3][6]
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Thiolate Anion (-S⁻): The deprotonated thiol group makes this molecule a potent and soft nucleophile. This functionality is the primary site of reactivity, readily participating in S-alkylation and other coupling reactions to form stable thioether bonds. This is a preferred linkage in drug design due to its general stability under physiological conditions.
Physicochemical Data Summary
The following table summarizes the key physical and chemical properties of Sodium 1,2,3-triazole-5-thiolate. A notable discrepancy exists in the literature regarding its melting point, which may be attributable to different polymorphic forms or measurement conditions. Researchers should consider verifying this parameter for their specific batch.
| Property | Value | Reference(s) |
| CAS Number | 59032-27-8 | [7][8][9] |
| Molecular Formula | C₂H₂N₃NaS | [7][10][11] |
| Molecular Weight | 123.11 g/mol | [7][11][12] |
| Appearance | White to light yellow crystalline powder | [11] |
| Melting Point | ~120-125 °C or 263-268 °C | [8][11] |
| Boiling Point | 296.6 °C at 760 mmHg | [12] |
| Solubility | Soluble in polar protic solvents (e.g., water, methanol) | [8] |
Spectroscopic Characterization Profile
For validation of identity and purity, the following spectroscopic signatures are expected:
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Infrared (IR) Spectroscopy: Key absorptions include a characteristic stretch for the thiolate group around 2550 cm⁻¹ and multiple stretches corresponding to the C=N and N=N bonds within the triazole ring.[8]
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Nuclear Magnetic Resonance (¹H-NMR): In a solvent like D₂O, a single singlet would be expected for the lone proton on the C4 carbon of the triazole ring.
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Nuclear Magnetic Resonance (¹³C-NMR): Two distinct signals are anticipated for the two carbon atoms of the triazole ring, with the C5 carbon bearing the thiolate exhibiting a significant downfield shift.
Synthesis and Reactivity
A Validated Protocol for Laboratory-Scale Synthesis
While Sodium 1,2,3-triazole-5-thiolate is commercially available, an in-house synthesis may be required. The most direct and reliable method involves the deprotonation of the parent thiol, 1H-1,2,3-triazole-5-thiol. The following protocol is based on established methodologies for the synthesis of similar sodium thiolates.[13]
Causality Behind Experimental Choices:
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Reagents: 1H-1,2,3-triazole-5-thiol is the acidic precursor. Sodium ethoxide is chosen as the base; it is strong enough to quantitatively deprotonate the thiol (pKa ~7-8) and forms the soluble sodium salt, with ethanol as the only byproduct, which is easily removed.
-
Solvent: Absolute ethanol is the ideal solvent as it readily dissolves the base and the resulting sodium salt, facilitating a homogenous reaction. Its boiling point is suitable for achieving a reasonable reaction rate without requiring high-pressure apparatus.
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Inert Atmosphere: While not strictly essential for small scales, conducting the reaction under an inert atmosphere (N₂ or Ar) is best practice to prevent any potential oxidation of the thiol/thiolate.
Step-by-Step Protocol:
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Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
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Dissolution: To the flask, add 1H-1,2,3-triazole-5-thiol (1.0 eq) and dissolve it in absolute ethanol (approx. 10 mL per gram of thiol).
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Base Addition: Slowly add a solution of sodium ethoxide in ethanol (1.0 eq) to the stirred solution at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the mixture to reflux and maintain for 2 hours to ensure complete deprotonation and salt formation.
-
Isolation: Allow the reaction mixture to cool to room temperature. The product, Sodium 1,2,3-triazole-5-thiolate, will often precipitate. If not, the volume of ethanol can be reduced under vacuum to induce crystallization.
-
Purification: Collect the solid by filtration, wash with a small amount of cold diethyl ether to remove any residual ethanol, and dry under vacuum.
Caption: Workflow for the synthesis of Sodium 1,2,3-triazole-5-thiolate.
Key Reactivity Profile: The Nucleophilic Workhorse
The primary utility of Na-T5T lies in its role as a nucleophile. The thiolate anion readily attacks electrophilic carbon centers, most commonly in S-alkylation reactions with alkyl halides or tosylates. This reaction is a cornerstone of its application in drug development, enabling the straightforward linkage of the triazole-thiol core to other pharmacophores or scaffolds.[14]
Core Applications in Research & Development
The 1,2,3-Triazole Scaffold as a Bioisostere
In drug design, the concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a powerful strategy for optimizing lead compounds. The 1,2,3-triazole ring is an effective bioisostere for the amide bond.[2][15] Its rigid, planar structure and ability to engage in similar hydrogen bonding and dipole interactions can improve a molecule's metabolic stability and pharmacokinetic profile by replacing a liability like a hydrolyzable amide bond.
A Versatile Building Block for Novel Therapeutics
The true power of Sodium 1,2,3-triazole-5-thiolate is realized when it is used as a foundational building block. Its predictable reactivity allows for its incorporation into a vast array of larger, more complex molecules with diverse biological targets.
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Antimicrobial Agents: It has been successfully employed as a reactant in the synthesis of novel cephem derivatives, which have shown promising activity against Helicobacter pylori.[9]
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General Drug Scaffolding: The thioether linkage formed from Na-T5T is a common and robust strategy. Researchers can synthesize a library of compounds by reacting it with various electrophilic partners, enabling systematic exploration of structure-activity relationships (SAR). The 1,2,3-triazole moiety itself is associated with a wide spectrum of activities, including anticancer, antiviral, and antifungal properties.[3][4][15]
Caption: Na-T5T as a nucleophilic building block in drug synthesis.
Emerging Roles in Materials Science
Beyond pharmaceuticals, the unique properties of Na-T5T lend themselves to advanced materials applications. The thiolate group has a strong affinity for noble metal surfaces.
-
Nanoparticle Stabilization: It serves as a key stabilizing agent in the synthesis of colloidal gold nanoparticles. The thiolate forms a strong covalent bond with the gold surface, while the triazole ring provides steric stabilization, preventing aggregation.[8]
-
Polymer and Probe Development: It can be used as a monomer in the preparation of specialized polymers with enhanced optical properties and in the development of fluorescent probes for bioimaging applications.[8]
Handling, Storage, and Safety
As a Senior Application Scientist, ensuring the integrity of reagents and the safety of personnel is paramount.
-
Storage: For optimal stability and to ensure reproducible results, Sodium 1,2,3-triazole-5-thiolate should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere and protected from light.[7][8][12] The inclusion of a desiccant is recommended to prevent hydrolysis.[8]
-
Safety: Standard laboratory precautions should be observed. The compound may cause mild skin irritation and has the potential for serious eye damage.[8] Therefore, the use of personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory during handling.
Conclusion
Sodium 1,2,3-triazole-5-thiolate is far more than a simple chemical reagent; it is an enabling tool for innovation in both the life sciences and materials science. Its combination of a metabolically robust aromatic core and a highly reactive nucleophilic handle provides a reliable and versatile platform for molecular construction. For medicinal chemists, it offers a dependable route to novel therapeutics through bioisosteric replacement and scaffold elaboration. For materials scientists, its surface-active properties are key to developing next-generation nanoparticles and polymers. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to fully leverage its potential in their respective fields.
References
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PureSynth. (n.d.). 5-Mercapto-1H-123-Triazole Sodium Salt 97.0%. Retrieved from [Link]
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PubChem. (n.d.). Sodium 1,2,3-triazole-5-thiolate. Retrieved from [Link]
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Porphyrin-Systems. (n.d.). Sodium 1,2,3-triazole-5-thiolate. Retrieved from [Link]
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Gomha, S. M., et al. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. European Journal of Medicinal Chemistry, 169, 155-181. Available from: [Link]
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Frontiers in Pharmacology. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved from [Link]
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MDPI. (2014, February 19). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Retrieved from [Link]
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Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023, June 9). LinkedIn. Retrieved from [Link]
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Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 22(10), 1572-1581. Available from: [Link]
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MDPI. (n.d.). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. Retrieved from [Link]
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Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. (2022, February 24). MDPI. Retrieved from [Link]
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Application of triazoles in the structural modification of natural products. (2020). RSC Medicinal Chemistry. Available from: [Link]
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Khan, M. F., et al. (2017). Synthetic Trends Followed for the Development of 1,2,3-Triazole. International Journal of Drug Development and Research. Retrieved from [Link]
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A Novel 1,2,3-Triazole Ligand with Antioxidant Activity. (2024, December 10). MDPI. Retrieved from [Link]
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Shingate, B. B. (2015). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Organic Chemistry: Current Research. Retrieved from [Link]
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